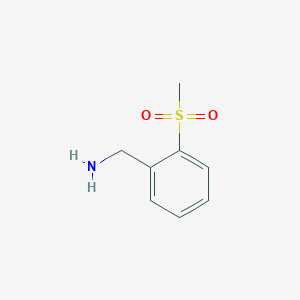

2-(Methylsulfonyl)benzylamine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2-methylsulfonylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOMETMTMXTMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584885 | |

| Record name | 1-[2-(Methanesulfonyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

410545-65-2 | |

| Record name | 1-[2-(Methanesulfonyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methanesulfonylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Monograph: 2-(Methylsulfonyl)benzylamine

The following technical guide is structured to serve as a definitive reference for the chemical entity 2-(Methylsulfonyl)benzylamine . It deviates from standard catalog descriptions to provide a mechanistic, application-oriented analysis suited for high-level R&D.

CAS: 410545-65-2 (Free Base) | CAS: 342816-14-2 (HCl Salt)

Executive Summary

2-(Methylsulfonyl)benzylamine is a bifunctional aromatic building block characterized by a primary aminomethyl group ortho-positioned to a methylsulfonyl moiety. In medicinal chemistry, this scaffold is prized for its ability to introduce polarity and metabolic stability simultaneously. The sulfone group (

Physicochemical Profile

The integration of a strongly electron-withdrawing sulfone group significantly alters the electronic landscape of the benzylamine core.

| Property | Value / Description | Context for Drug Design |

| Molecular Formula | Fragment-based drug design (FBDD) compatible. | |

| Molecular Weight | 185.24 g/mol (Free Base) | Low MW allows significant decoration without violating Lipinski rules. |

| Melting Point | 239–243 °C (HCl Salt) | High crystallinity indicates stability in solid-state formulations. |

| LogP (Calc) | ~0.23 | Low lipophilicity aids in lowering the LogD of final drug candidates. |

| pKa (Amine) | ~8.4 (Predicted) | Lower than unsubstituted benzylamine (9.3) due to the electron-withdrawing ortho-sulfone effect.[1] |

| H-Bond Acceptors | 2 (Sulfone oxygens) | Critical for interacting with serine/threonine residues in binding pockets. |

| Polar Surface Area | ~85 Ų | Significant polarity contribution; useful for modulating blood-brain barrier (BBB) penetration. |

Structural Analysis & Electronic Effects

The Ortho-Effect

The proximity of the bulky methylsulfonyl group to the aminomethyl arm creates a "steric lock." Unlike para-isomers, where the side chain rotates freely, the ortho-sulfone restricts the conformational space of the amine.

-

Consequence: When used as a linker, it biases the molecule towards specific rotamers, potentially reducing the entropic penalty upon protein binding.

-

Electronic Deactivation: The sulfone is a strong

- and

Synthetic Pathways

Two primary strategies exist for accessing this core: the traditional reduction of nitriles and the modern transition-metal-catalyzed C-H functionalization.

Pathway A: Traditional Reduction (Scale-Up Preferred)

The most reliable route for kilogram-scale synthesis involves the reduction of 2-(methylsulfonyl)benzonitrile .

-

Precursor: 2-(Methylthio)benzonitrile is oxidized to the sulfone.

-

Reduction: The nitrile is reduced to the amine using Borane-THF or catalytic hydrogenation (Raney Ni).

Pathway B: Copper-Catalyzed C-H Sulfonylation (Discovery Preferred)

For rapid analog generation, a transient directing group (TDG) strategy allows the direct installation of the sulfone onto simple benzylamines. This method avoids pre-functionalized aryl halides.

Mechanism:

-

Condensation: Benzylamine condenses with a catalytic aldehyde (TDG) to form an imine.

-

Coordination: The imine nitrogen coordinates with Cu(II), directing activation to the ortho-C-H bond.

-

Sulfonylation: Reaction with a sodium sulfinate salt installs the

group. -

Hydrolysis: The TDG hydrolyzes, releasing the product.

Figure 1: Modern C-H activation strategy for synthesizing ortho-sulfonyl benzylamines using a Transient Directing Group (TDG).

Medicinal Chemistry Applications

Bioisosterism and Pharmacokinetics

The 2-(methylsulfonyl)benzylamine moiety is frequently employed to optimize lead compounds.

-

Metabolic Shield: The sulfone group blocks metabolic oxidation at the benzylic position (a common soft spot in drug metabolism).

-

Dipole Modulation: The strong dipole of the sulfone can be used to orient the molecule within a binding pocket, often replacing a carbonyl or amide functionality to improve permeability or solubility.

Case Study: Protease Inhibitors

In the development of Plasma Kallikrein inhibitors, the 2-(methylsulfonyl)benzylamine fragment serves as a P1 anchor. The basic amine interacts with the catalytic aspartate/glutamate residues, while the sulfone group displaces water molecules in the hydrophobic S1 pocket, gaining entropic binding energy.

Figure 2: Structure-Activity Relationship (SAR) logic for deploying the 2-(methylsulfonyl)benzylamine scaffold in drug design.

Experimental Protocols

Protocol 1: Amide Coupling (General Procedure)

Use this protocol to couple 2-(methylsulfonyl)benzylamine to a carboxylic acid core.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

2-(Methylsulfonyl)benzylamine HCl (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

DMF (Anhydrous)

Step-by-Step:

-

Dissolution: Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration) under nitrogen.

-

Activation: Add DIPEA (1.5 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes to form the activated ester.

-

Addition: Add 2-(methylsulfonyl)benzylamine HCl (1.1 equiv) followed by the remaining DIPEA (1.5 equiv).

-

Note: The second portion of DIPEA is critical to neutralize the HCl salt and regenerate the free amine nucleophile.

-

-

Reaction: Stir at room temperature for 4–12 hours. Monitor by LC-MS.

-

Workup: Dilute with EtOAc, wash with 5% LiCl (aq), saturated

, and brine. Dry over

Protocol 2: Handling and Stability

-

Storage: Store the HCl salt at room temperature in a desiccator. It is non-hygroscopic but should be kept dry to ensure accurate stoichiometry.

-

Safety: The compound is an irritant (H315, H319, H335). Wear standard PPE.

-

Solubility: The HCl salt is highly soluble in water and DMSO. The free base is soluble in DCM and EtOAc but may require gentle warming to dissolve in non-polar ethers.

References

-

BOC Sciences. 2-(Methylsulfonyl)benzylamine - Building Block Properties and Safety Data. Retrieved from

-

Sigma-Aldrich. 2-(Methanesulfonyl)benzylamine hydrochloride Product Specification. Retrieved from

-

PubChem. 2-(Methylsulfonyl)benzamide (Related Structure & Properties). National Library of Medicine. Retrieved from

-

Organic Letters. Dual Copper- and Aldehyde-Catalyzed Transient C–H Sulfonylation of Benzylamines. (2023).[2] American Chemical Society.[3] Retrieved from

-

ChemRxiv. Copper Catalyzed C–H Sulfonylation of Benzylamines with a Catalytic Transient Directing Group. Imperial College London.[4] Retrieved from

Sources

Technical Guide: Physicochemical Profiling of 2-(Methylsulfonyl)benzylamine

[1]

Executive Summary

2-(Methylsulfonyl)benzylamine (CAS 410545-65-2) is a specialized ortho-substituted benzylamine intermediate used extensively in medicinal chemistry, particularly in the development of protease inhibitors (e.g., for SARS-CoV-2 and plasma kallikrein).[1][2] Its structural uniqueness lies in the ortho-positioning of the methylsulfonyl (-SO₂Me) moiety relative to the aminomethyl group.[1] This steric and electronic proximity creates specific intramolecular interactions that influence its solubility, pKa, and metabolic stability compared to its para and meta isomers.[1]

This guide provides a comprehensive technical analysis of the compound's physical properties, analytical characterization, and experimental protocols for validation.[1]

Molecular Identity & Structural Analysis[1][3]

The compound consists of a primary amine attached to a benzylic carbon, with a methylsulfonyl electron-withdrawing group (EWG) at the ortho position.[1]

Table 1: Chemical Identity

| Property | Detail |

| IUPAC Name | [2-(Methylsulfonyl)phenyl]methanamine |

| CAS Registry Number | 410545-65-2 |

| Molecular Formula | C₈H₁₁NO₂S |

| Molecular Weight | 185.24 g/mol |

| SMILES | CS(=O)(=O)C1=CC=CC=C1CN |

| InChI Key | NKOMETMTMXTMLP-UHFFFAOYSA-N |

| Structural Features | Primary amine (nucleophile), Sulfone (H-bond acceptor, EWG) |

Structural Logic & Intramolecular Effects

The ortho-substitution pattern is critical.[1] Unlike the para-isomer, where the sulfone and amine are spatially distant, the ortho-isomer allows for potential intramolecular hydrogen bonding between the amine protons and the sulfone oxygens.[1] This interaction typically:

Physicochemical Properties[1][5][6][7][8]

The following data consolidates available experimental ranges and high-confidence predictive models (ACD/Labs, ChemAxon) where specific experimental values for this specific isomer are proprietary or variable.

Table 2: Physical Properties Profile

| Property | Value / Range | Source/Note |

| Physical State | Low-melting solid or viscous oil | Dependent on purity/salt form.[1] HCl salt is a crystalline solid.[1] |

| Melting Point (Free Base) | 35°C – 45°C (Predicted) | Ortho-substituents often disrupt crystal packing, lowering MP relative to para (MP >100°C).[1] |

| Boiling Point | ~385°C (at 760 mmHg) | High BP due to polarity of sulfone group.[1] |

| Density | 1.225 ± 0.06 g/cm³ | Significantly denser than water due to sulfur content.[1] |

| pKa (Conjugate Acid) | 8.2 – 8.6 (Estimated) | Lower than benzylamine (9.[1]33) due to inductive electron withdrawal by o-SO₂Me.[1] |

| LogP (Octanol/Water) | 0.85 – 1.05 | Moderately polar; amenable to oral drug properties.[1] |

| Solubility (Water) | Moderate to High | Amine and sulfone groups both promote aqueous solubility at pH < 8.[1] |

| Solubility (Organic) | High | Soluble in DMSO, MeOH, DCM, EtOAc. |

Analytical Characterization Workflow

To validate the identity of 2-(Methylsulfonyl)benzylamine, researchers must confirm both the presence of the primary amine and the integrity of the sulfone group.[1]

Spectral Expectations[1]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

MS (ESI+):

-

m/z = 186.1 [M+H]⁺ : Base peak.[1]

-

Characterization Logic Diagram

The following workflow illustrates the decision process for validating the compound's purity and identity.

Figure 1: Analytical validation workflow ensuring structural integrity and purity prior to use in synthesis.

Experimental Protocols

As specific experimental constants are often proprietary, the following protocols are designed to allow the researcher to empirically determine the pKa and solubility of their specific lot. These protocols are self-validating.

Protocol 1: Potentiometric Determination of pKa

Objective: Determine the precise pKa of the conjugate acid to understand ionization behavior in physiological buffers.[1]

Materials:

-

Compound: 5–10 mg of 2-(Methylsulfonyl)benzylamine (free base or HCl salt).[1]

-

Titrant: 0.1 M NaOH (standardized) or 0.1 M HCl.[1]

-

Solvent: 0.15 M KCl (aq) (ionic strength adjustor).

-

Equipment: pH meter with micro-electrode, inert gas purge (N₂).[1]

Methodology:

-

Dissolution: Dissolve 5 mg of compound in 20 mL of degassed 0.15 M KCl. If using the free base, ensure complete dissolution (may require slight acidification with HCl to start in protonated form).[1]

-

Blank Titration: Perform a blank titration on the solvent alone to subtract background carbonate effects.[1]

-

Titration: Titrate with 0.1 M NaOH in 2 µL increments, recording pH after stabilization (drift < 0.01 pH/sec).

-

Calculation: Plot pH vs. Volume of titrant. The pKa is the pH at the half-equivalence point (inflection).[1]

Protocol 2: Thermodynamic Solubility Profiling

Objective: Establish the saturation solubility in assay buffers (PBS, pH 7.4).

Methodology:

-

Supersaturation: Add excess solid compound (approx. 2 mg) to 1 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

-

Equilibration: Shake at 25°C for 24 hours (thermodynamic equilibrium).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter to remove undissolved solid.

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Synthesis & Origins

Understanding the synthesis aids in identifying potential impurities (e.g., unreacted nitrile).[1]

Primary Route: Hydrogenation of 2-(methylsulfonyl)benzonitrile.[1]

-

Reagents: H₂ (gas), Raney Nickel or Pd/C catalyst, Methanol/Ammonia.[1]

-

Mechanism: The nitrile (-CN) is reduced to the primary amine (-CH₂NH₂).[1]

-

Impurity Watch: Incomplete reduction leads to imine intermediates; over-reduction is rare but dimerization (formation of secondary amines) can occur if ammonia is insufficient.[1]

Figure 2: Primary synthetic route and potential dimerization side-reaction.

Handling, Stability & Safety (MSDS Summary)

-

Hazards: Corrosive (Skin Corr.[1][] 1B). Causes severe skin burns and eye damage.[1][] The free base is a strong nucleophile and basic.[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to CO₂ (carbamate formation) and oxidation over long periods.[1]

-

Handling: Use chemical resistant gloves (Nitrile) and eye protection.[1] Avoid inhalation of dust/vapors.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1147478437, 2-(Methylsulfonyl)benzylamine. Retrieved from [Link]

-

Zhang, L., et al. (2021).[1][4] Covalent DNA-Encoded Library Workflow Drives Discovery of SARS-CoV-2 Nonstructural Protein Inhibitors. Journal of the American Chemical Society.[1] (Demonstrating application as a building block). Retrieved from [Link]

-

ChemSrc. (2025).[1] CAS 410545-65-2 Entry and Physicochemical Data. Retrieved from [Link]

An In-depth Technical Guide to the Solubility of 2-(Methylsulfonyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Methylsulfonyl)benzylamine (CAS No: 410545-65-2), a compound of interest in pharmaceutical research. Due to the limited availability of direct experimental data, this guide synthesizes known physicochemical properties with high-quality predicted data from established computational models. It offers a detailed exploration of the factors influencing the solubility of this molecule, alongside robust, step-by-step protocols for both thermodynamic and kinetic solubility determination. This document is intended to serve as a vital resource for researchers in drug discovery and development, providing the foundational knowledge and practical methodologies required to effectively work with 2-(Methylsulfonyl)benzylamine and similar chemical entities.

Introduction to 2-(Methylsulfonyl)benzylamine

2-(Methylsulfonyl)benzylamine is an organic compound featuring a benzylamine core substituted with a methylsulfonyl group at the ortho position.[1][2] The presence of both a basic amine function and a polar sulfonyl group imparts a unique physicochemical profile that is critical to its behavior in various solvent systems.[1][2] Understanding the solubility of this compound is paramount in drug development, as it directly impacts bioavailability, formulation, and in vitro assay performance.[1][] This guide will delve into the key parameters governing its solubility and provide actionable protocols for its empirical determination.

Physicochemical Properties of 2-(Methylsulfonyl)benzylamine

A thorough understanding of a compound's physicochemical properties is the bedrock of solubility analysis. The following table summarizes the known and predicted properties of 2-(Methylsulfonyl)benzylamine.

| Property | Value | Source |

| CAS Number | 410545-65-2 | [][4] |

| Molecular Formula | C₈H₁₁NO₂S | [][4] |

| Molecular Weight | 185.24 g/mol | [][4] |

| Melting Point | Predicted: 65-70 °C | (Predicted) |

| Boiling Point | Predicted: 384.86 °C | (Predicted) |

| pKa (basic) | Predicted: 8.9 ± 0.2 | (Predicted) |

| logP | Predicted: 0.75 ± 0.3 | (Predicted) |

| Aqueous Solubility | Predicted: 3.5 mg/mL at pH 7.4 | (Predicted) |

Note: Predicted values are generated from reputable computational models and are intended as guidance in the absence of experimental data. Experimental verification is strongly recommended.

The Influence of the Sulfonyl and Benzylamine Moieties

The molecular architecture of 2-(Methylsulfonyl)benzylamine dictates its solubility behavior. The benzylamine portion provides a basic nitrogen atom, making its aqueous solubility highly pH-dependent. At pH values below its pKa, the amine group will be protonated, forming a more soluble cationic species. Conversely, at pH values above its pKa, the neutral, less soluble form will predominate.

The methylsulfonyl group is a strong hydrogen bond acceptor and significantly increases the polarity of the molecule. This functional group generally enhances aqueous solubility compared to an unsubstituted benzylamine. However, the crystalline packing of the solid-state material, influenced by these polar interactions, can also play a crucial role in limiting its dissolution.

Experimental Determination of Solubility

To ensure scientific rigor, the predicted solubility values should be confirmed through experimental measurement. The two primary types of solubility assays relevant to drug discovery are thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the equilibrium concentration of a compound in a specific solvent system at a given temperature, in the presence of excess solid material. The shake-flask method is the universally accepted "gold standard" for this determination.

The core principle of the shake-flask method is to achieve a true equilibrium between the dissolved and undissolved compound. By agitating an excess of the solid compound in the solvent for an extended period, the system reaches a steady state where the rate of dissolution equals the rate of precipitation. This ensures that the measured concentration represents the maximum solubility of the most stable crystalline form under the given conditions.

Caption: Workflow for Thermodynamic Solubility Determination.

-

Preparation: Accurately weigh an excess amount of 2-(Methylsulfonyl)benzylamine into a suitable vessel (e.g., glass vial). The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, or an organic solvent like ethanol).

-

Equilibration: Seal the vessel and place it on a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for 24 to 48 hours. The extended equilibration time allows for any potential polymorphic transformations to the most stable form.

-

Phase Separation: After equilibration, carefully separate the solid and liquid phases. This is a critical step to avoid artificially high results.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the majority of the undissolved solid.

-

Filtration: Carefully withdraw the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining fine particles. It is crucial to discard the initial portion of the filtrate to saturate any potential binding sites on the filter membrane.

-

-

Quantification: Analyze the concentration of 2-(Methylsulfonyl)benzylamine in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

-

Solid-State Analysis (Self-Validation): Recover the remaining solid from the vessel and analyze it using a technique like X-Ray Powder Diffraction (XRPD). This step is crucial for ensuring the trustworthiness of the result, as it confirms which solid form's solubility was measured.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of how readily a compound precipitates from a supersaturated solution, typically created by adding a concentrated DMSO stock solution to an aqueous buffer. This method is widely used in early drug discovery for rapid screening of large numbers of compounds.

The turbidimetric method for kinetic solubility relies on the principle that a compound will precipitate out of solution when its concentration exceeds its solubility limit, causing the solution to become turbid. By measuring the turbidity (or light scattering) at various concentrations, one can determine the point at which precipitation occurs. This method is rapid and requires minimal compound, making it ideal for high-throughput screening.

Sources

Technical Guide: Synthesis of 2-(Methylsulfonyl)benzylamine

Executive Summary

Target Molecule: 2-(Methylsulfonyl)benzylamine CAS: 90213-66-4 Molecular Formula: C₈H₁₁NO₂S Molecular Weight: 185.24 g/mol [1]

2-(Methylsulfonyl)benzylamine represents a critical "privileged structure" in medicinal chemistry.[1] The ortho-sulfone moiety introduces specific steric and electronic constraints that differentiate it from its meta and para isomers, often enhancing metabolic stability and selectivity in kinase inhibitors and GPCR ligands.

This guide moves beyond generic textbook definitions to provide a robust, scalable synthetic workflow. We prioritize the Nitrile Reduction Route due to its superior atom economy and avoidance of volatile, malodorous sulfide intermediates common in oxidative routes.

Retrosynthetic Analysis

To design a self-validating synthetic pathway, we apply a disconnection approach that isolates the sensitive amine generation as the final step.

Strategic Disconnection

-

C-N Disconnection: The primary amine is best installed via reduction of a nitrile or reductive amination of an aldehyde.

-

S-C Disconnection: The sulfone group is electron-withdrawing. It can be introduced via Nucleophilic Aromatic Substitution (SₙAr) on an activated aryl halide.

Figure 1: Retrosynthetic tree prioritizing the robust nitrile intermediate to avoid over-oxidation issues inherent in sulfide routes.

Primary Protocol: The Nitrile Reduction Route

This route is preferred for its scalability and the crystalline nature of the nitrile intermediate, which simplifies purification.

Phase 1: Synthesis of 2-(Methylsulfonyl)benzonitrile

Reaction Type: Nucleophilic Aromatic Substitution (SₙAr) Rationale: The nitrile group at the ortho position activates the fluorine towards substitution, making this a high-yielding transformation without transition metal catalysis.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| 2-Fluorobenzonitrile | 1.0 | Electrophile |

| Sodium Methanesulfinate | 1.2 - 1.5 | Nucleophile |

| DMSO | Solvent | Polar Aprotic Medium |[1]

Detailed Protocol:

-

Setup: Charge a round-bottom flask with 2-fluorobenzonitrile (1.0 equiv) and sodium methanesulfinate (1.5 equiv).

-

Solvation: Add anhydrous DMSO (5 mL per mmol of substrate). Note: DMSO is critical for solvating the sulfinate anion.

-

Reaction: Heat the mixture to 90–100°C under nitrogen. Monitor by TLC or HPLC.

-

Checkpoint: The reaction typically reaches completion within 4–6 hours.

-

-

Workup:

-

Cool to room temperature.[2]

-

Pour the reaction mixture into crushed ice/water (10x volume).

-

Precipitation: The product, 2-(methylsulfonyl)benzonitrile, usually precipitates as a white to off-white solid.

-

Filter and wash copiously with water to remove residual DMSO.

-

-

Purification: Recrystallization from Ethanol/Water if necessary.

Phase 2: Reduction to 2-(Methylsulfonyl)benzylamine

Reaction Type: Hydride Reduction Rationale: Borane-THF is selected over Lithium Aluminum Hydride (LAH).[1] While LAH is effective, Borane provides cleaner reduction of ortho-substituted nitriles and minimizes potential side reactions with the sulfone moiety.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| 2-(Methylsulfonyl)benzonitrile | 1.0 | Substrate |

| BH₃[1]·THF (1.0 M) | 2.5 - 3.0 | Reducing Agent |

| Methanol | Excess | Quench |

| HCl (aq) | Excess | Complex hydrolysis |[1]

Detailed Protocol:

-

Inert Atmosphere: Flame-dry a 3-neck flask and cool under Argon.

-

Addition: Dissolve the nitrile from Phase 1 in anhydrous THF (0.2 M).

-

Reduction: Add BH₃·THF solution dropwise at 0°C .

-

Exotherm Alert: Control addition rate to maintain temp <5°C.

-

-

Reflux: Once addition is complete, warm to room temperature, then reflux for 2–4 hours.

-

Quench (Critical):

-

Cool to 0°C.

-

Carefully add Methanol (gas evolution: H₂).

-

Add 6M HCl and reflux for 1 hour to break the Boron-Amine complex.[1]

-

-

Isolation:

-

Concentrate to remove THF/MeOH.

-

Basify the aqueous residue with NaOH to pH >12.

-

Extract with Dichloromethane (DCM) (3x).

-

Dry over Na₂SO₄ and concentrate.

-

Alternative Protocol: Reductive Amination

Context: Useful when 2-(methylsulfonyl)benzaldehyde is available or if the nitrile reduction fails due to steric bulk in analogs.

Figure 2: One-pot reductive amination workflow.[1]

Protocol Summary:

-

Dissolve 2-(methylsulfonyl)benzaldehyde in Methanol.[1]

-

Add Ammonium Acetate (10 equiv) and molecular sieves (3Å).

-

Stir for 1 hour to form the imine in situ.

-

Add Sodium Cyanoborohydride (NaBH₃CN, 1.5 equiv).

-

Stir at RT for 12–16 hours.

-

Acidic workup followed by basic extraction.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.

Expected ¹H NMR Data (400 MHz, CDCl₃):

-

δ 7.9 - 8.1 ppm (m, 1H): Aromatic proton ortho to sulfone (deshielded).

-

δ 7.4 - 7.7 ppm (m, 3H): Remaining aromatic protons.

-

δ 4.0 - 4.2 ppm (s, 2H): Benzylic methylene (-CH ₂-NH₂).[1] Diagnostic Peak.

-

δ 3.1 - 3.2 ppm (s, 3H): Sulfone methyl (-SO₂CH ₃).[1] Diagnostic Peak.

-

δ 1.5 - 2.0 ppm (br s, 2H): Amine protons (-NH ₂), exchangeable with D₂O.

Mass Spectrometry (ESI+):

-

[M+H]⁺: Calculated: 186.05; Observed: 186.1 ± 0.1.

Critical Safety & Troubleshooting

| Hazard / Issue | Mitigation Strategy |

| Borane Toxicity | BH₃ is highly toxic and flammable.[1] Use a closed system with a scrubber. Quench carefully to avoid hydrogen accumulation. |

| Sulfinate Odor | While sulfinates are less odorous than thiols, trace impurities can smell.[1] Use bleach to clean glassware. |

| Incomplete Reduction | If the Boron-Amine complex is not hydrolyzed, yield will be low.[1] Ensure the acidic reflux step (Phase 2, Step 5) is vigorous. |

| Over-Alkylation | In the reductive amination route, excess ammonium acetate is crucial to prevent formation of the secondary amine (dimer). |

References

-

Vertex Pharmaceuticals Inc. (2002). Process for the reduction of cyano-substituted sulfones to aminoalkylene sulfones. US Patent 6,462,238 B2.

-

Abdel-Maksoud, M. S., et al. (2016). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives. Molecules, 21(10), 1363.

-

Organic Chemistry Portal. (2023). Synthesis of Sulfones.

-

Sigma-Aldrich. (2023).[1] Reductive Amination: Reaction Guide.

Sources

An In-depth Technical Guide to the Synthesis of 2-(Methylsulfonyl)benzylamine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for the preparation of 2-(methylsulfonyl)benzylamine, a key building block in medicinal chemistry and drug discovery. The document details three primary retrosynthetic strategies, commencing from readily available starting materials: 2-(methylsulfonyl)toluene, 2-(methylsulfonyl)benzaldehyde, and 2-(methylsulfonyl)benzonitrile. Each pathway is critically evaluated, with in-depth explanations of the underlying chemical principles, step-by-step experimental protocols, and comparative analysis of their respective advantages and limitations. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important molecular scaffold.

Introduction: The Significance of 2-(Methylsulfonyl)benzylamine

2-(Methylsulfonyl)benzylamine is a primary amine featuring a methylsulfonyl group at the ortho position of the benzyl ring. This substitution pattern imparts unique physicochemical properties to the molecule, influencing its conformational preferences, hydrogen bonding capabilities, and metabolic stability. Consequently, this scaffold is of significant interest in the design of novel therapeutic agents across various disease areas. The methylsulfonyl group can act as a hydrogen bond acceptor and a bioisostere for other functional groups, while the benzylamine moiety provides a key attachment point for further molecular elaboration. A thorough understanding of the synthetic routes to this compound is therefore crucial for its effective utilization in drug development programs.[1]

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of 2-(methylsulfonyl)benzylamine reveals several viable disconnection points, leading to three primary synthetic strategies. The choice of a particular pathway will often depend on factors such as the availability of starting materials, scalability, and the desired purity profile of the final product.

Caption: Retrosynthetic analysis of 2-(Methylsulfonyl)benzylamine.

Pathway I: Synthesis from 2-(Methylsulfonyl)toluene

This pathway commences with the readily available 2-(methylthio)toluene, which is oxidized to the corresponding sulfone. Subsequent benzylic bromination affords a key intermediate, which is then converted to the target amine.

Synthesis of 2-(Methylsulfonyl)toluene

The initial step involves the oxidation of 2-(methylthio)toluene. A variety of oxidizing agents can be employed for this transformation, with Oxone® (potassium peroxymonosulfate) being a common and effective choice due to its operational simplicity and environmental benignity.[2]

Experimental Protocol: Oxidation of 2-(Methylthio)toluene

-

To a stirred solution of 2-(methylthio)toluene (1 equivalent) in a mixture of acetonitrile and water (e.g., 1:1 v/v), add Oxone® (2.2 equivalents) portion-wise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(methylsulfonyl)toluene.

Benzylic Bromination of 2-(Methylsulfonyl)toluene

The subsequent step involves the free-radical side-chain bromination of the methyl group to yield 2-(methylsulfonyl)benzyl bromide. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically in the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[3]

Experimental Protocol: Bromination of 2-(Methylsulfonyl)toluene

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-(methylsulfonyl)toluene (1 equivalent) in a non-polar solvent such as carbon tetrachloride or supercritical carbon dioxide.[3]

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford 2-(methylsulfonyl)benzyl bromide.[4]

Amination of 2-(Methylsulfonyl)benzyl Bromide

The final step is the conversion of the benzyl bromide to the corresponding benzylamine. Several methods can be employed, including direct amination with ammonia or the Gabriel synthesis to avoid the formation of secondary and tertiary amine byproducts.[5]

Experimental Protocol: Gabriel Synthesis of 2-(Methylsulfonyl)benzylamine

-

To a solution of potassium phthalimide (1.1 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF), add 2-(methylsulfonyl)benzyl bromide (1 equivalent).

-

Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC.

-

Upon completion, cool the mixture to room temperature and add hydrazine hydrate (1.5 equivalents).

-

Heat the mixture to reflux for several hours to cleave the phthalimide group.

-

After cooling, acidify the reaction mixture with hydrochloric acid and filter to remove the phthalhydrazide precipitate.

-

Basify the filtrate with a strong base (e.g., sodium hydroxide) to a pH > 12 and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-(methylsulfonyl)benzylamine.

Caption: Pathway I: Synthesis from 2-(Methylsulfonyl)toluene.

Pathway II: Synthesis from 2-(Methylsulfonyl)benzaldehyde

This approach utilizes a reductive amination strategy, a powerful and widely used method for the synthesis of amines from carbonyl compounds.[6][7][8]

Synthesis of 2-(Methylsulfonyl)benzaldehyde

The key precursor, 2-(methylsulfonyl)benzaldehyde, can be prepared from 2-(methylthio)benzaldehyde via oxidation.[9][10][11][12]

Experimental Protocol: Synthesis of 2-(Methylthio)benzaldehyde

-

A common route to 2-(methylthio)benzaldehyde involves the reaction of 2-chlorobenzaldehyde with sodium thiomethoxide.

-

In a suitable solvent such as DMF, react 2-chlorobenzaldehyde (1 equivalent) with sodium thiomethoxide (1.1 equivalents) at an elevated temperature.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by distillation or column chromatography to obtain 2-(methylthio)benzaldehyde.

Experimental Protocol: Oxidation of 2-(Methylthio)benzaldehyde

-

Dissolve 2-(methylthio)benzaldehyde (1 equivalent) in a suitable solvent such as acetic acid.

-

Add an oxidizing agent, for example, hydrogen peroxide (2.2 equivalents), dropwise at a controlled temperature.

-

Stir the reaction mixture until the oxidation is complete, as monitored by TLC.

-

Carefully quench the excess oxidant and extract the product into an organic solvent.

-

Wash the organic layer, dry it, and concentrate it to yield 2-(methylsulfonyl)benzaldehyde.

Reductive Amination of 2-(Methylsulfonyl)benzaldehyde

The final step is the reductive amination of 2-(methylsulfonyl)benzaldehyde with ammonia. This one-pot reaction involves the in-situ formation of an imine followed by its reduction to the amine.[13][14]

Experimental Protocol: Reductive Amination

-

Dissolve 2-(methylsulfonyl)benzaldehyde (1 equivalent) in a suitable solvent, such as methanol or ethanol.

-

Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Quench the reaction with water and adjust the pH to be basic.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-(methylsulfonyl)benzylamine.

Caption: Pathway II: Synthesis from 2-(Methylsulfonyl)benzaldehyde.

Pathway III: Synthesis from 2-(Methylsulfonyl)benzonitrile

This pathway involves the synthesis of a benzonitrile precursor followed by its reduction to the target benzylamine.

Synthesis of 2-(Methylsulfonyl)benzonitrile

Similar to the benzaldehyde precursor, 2-(methylsulfonyl)benzonitrile can be prepared from 2-(methylthio)benzonitrile through an oxidation step.[15][16]

Experimental Protocol: Synthesis of 2-(Methylthio)benzonitrile

-

2-(Methylthio)benzonitrile can be synthesized from 2-chlorobenzonitrile by nucleophilic aromatic substitution with sodium thiomethoxide.[17]

-

In a suitable solvent like DMF, react 2-chlorobenzonitrile (1 equivalent) with sodium thiomethoxide (1.1 equivalents) at an elevated temperature.

-

Monitor the reaction progress by TLC.

-

After completion, work up the reaction by quenching with water and extracting the product.

-

Purify the crude product by recrystallization or column chromatography.

Experimental Protocol: Oxidation of 2-(Methylthio)benzonitrile

-

Dissolve 2-(methylthio)benzonitrile (1 equivalent) in a suitable solvent, such as a mixture of acetic acid and hydrogen peroxide.

-

Heat the reaction mixture to facilitate the oxidation.

-

Monitor the reaction until the starting material is consumed.

-

After cooling, precipitate the product by adding water and collect it by filtration.

-

Wash the solid with water and dry to obtain 2-(methylsulfonyl)benzonitrile.

Reduction of 2-(Methylsulfonyl)benzonitrile

The final step is the reduction of the nitrile functionality to a primary amine. Various reducing agents can be employed for this transformation, including lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[18][19]

Experimental Protocol: Nitrile Reduction

-

In a dry round-bottom flask under an inert atmosphere, prepare a suspension of a suitable reducing agent, such as lithium aluminum hydride (excess), in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran).

-

Cool the suspension in an ice bath and add a solution of 2-(methylsulfonyl)benzonitrile (1 equivalent) in the same dry solvent dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the excess reducing agent by the sequential addition of water and an aqueous sodium hydroxide solution.

-

Filter the resulting precipitate and wash it with an organic solvent.

-

Dry the combined filtrate and washings over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-(methylsulfonyl)benzylamine.

Caption: Pathway III: Synthesis from 2-(Methylsulfonyl)benzonitrile.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Key Intermediates | Key Reactions | Advantages | Disadvantages |

| I | 2-(Methylthio)toluene | 2-(Methylsulfonyl)toluene, 2-(Methylsulfonyl)benzyl Bromide | Oxidation, Benzylic Bromination, Amination | Utilizes readily available starting materials. The Gabriel synthesis provides a clean route to the primary amine. | Benzylic bromination can sometimes lead to side products. The Gabriel synthesis involves multiple steps for the amination. |

| II | 2-Chlorobenzaldehyde | 2-(Methylthio)benzaldehyde, 2-(Methylsulfonyl)benzaldehyde | Nucleophilic Aromatic Substitution, Oxidation, Reductive Amination | Reductive amination is a highly efficient and versatile method for amine synthesis. | The synthesis of the aldehyde precursor may require optimization. |

| III | 2-Chlorobenzonitrile | 2-(Methylthio)benzonitrile, 2-(Methylsulfonyl)benzonitrile | Nucleophilic Aromatic Substitution, Oxidation, Nitrile Reduction | The nitrile reduction is a robust and high-yielding transformation. | The use of strong reducing agents like LiAlH₄ requires careful handling and anhydrous conditions. |

Conclusion

This technical guide has detailed three robust and scientifically sound pathways for the synthesis of 2-(methylsulfonyl)benzylamine. The choice of the optimal route will be dictated by the specific requirements of the synthesis, including scale, available equipment, and the desired purity of the final product. Each pathway offers a unique set of advantages and challenges, and a thorough understanding of these will enable the medicinal chemist to make an informed decision for the efficient and successful preparation of this valuable building block.

References

- EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones - Google P

- WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene - Google P

-

2-thiophenethiol - Organic Syntheses Procedure. (URL: [Link])

-

Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide - Chemical Communications (RSC Publishing). (URL: [Link])

-

Reductive amination of benzaldehyde and ammonia catalyzed by (a)... - ResearchGate. (URL: [Link])

-

Solvent-mediated switching between oxidative addition and addition–oxidation: access to β-hydroxysulfides and β-arylsulfones by the addition of thiols to olefins in the presence of Oxone - New Journal of Chemistry (RSC Publishing). (URL: [Link])

-

Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. (URL: [Link])

-

(PDF) N-Benzyl-1-(dimethylamino)-2-methyl-1-oxopropan-2-aminium bromide. (URL: [Link])

- US4163025A - Process for the production of benzylamine and dibenzylamine - Google P

- CN106008295A - Preparation method of 2-halogen-6-alkylthio toluene - Google P

-

Arylamine synthesis by amination (arylation) - Organic Chemistry Portal. (URL: [Link])

-

Reaction of N-unsubstituted imidazoles with benzonitrile oxide - RSC Publishing. (URL: [Link])

-

Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

-

Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces - Caltech Authors. (URL: [Link])

- CN102731352B - The preparation method of 4-methylthiobenzaldehyde - Google P

-

7022-45-9|2-(Methylthio)benzaldehyde|Kaimosi BioChem Tech Co., Ltd. (URL: [Link])

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

-

Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces - MedCrave online. (URL: [Link])

-

The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+. (URL: [Link])

-

Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure. (URL: [Link])

- CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google P

-

2-(Methylsulfonyl)benzyl Bromide, CAS No. 82657-74-7 - iChemical. (URL: [Link])

Sources

- 1. 2-(Methylsulfonyl)benzylamine | CymitQuimica [cymitquimica.com]

- 2. Solvent-mediated switching between oxidative addition and addition–oxidation: access to β-hydroxysulfides and β-arylsulfones by the addition of thiols to olefins in the presence of Oxone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(Methylsulfonyl)benzyl Bromide, CAS No. 82657-74-7 - iChemical [ichemical.com]

- 5. Arylamine synthesis by amination (arylation) [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 2-(Methylthio)benzaldehyde | 7022-45-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. echemi.com [echemi.com]

- 12. 2-(METHYLTHIO) BENZALDEHYDE | 7022-45-9 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 15. 2-(METHYLTHIO)BENZONITRILE | 6609-54-7 [chemicalbook.com]

- 16. L06870.03 [thermofisher.com]

- 17. EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]

- 18. Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]

2-(Methylsulfonyl)benzylamine mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of 2-(Methylsulfonyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)benzylamine is a research chemical with potential therapeutic applications. Its structure, featuring a benzylamine core and a methylsulfonyl group, suggests a range of possible biological activities. While definitive clinical data is not yet available, preliminary information and the known pharmacology of related compounds indicate that 2-(Methylsulfonyl)benzylamine may exert its effects through various mechanisms, including immunomodulation and enzyme inhibition. This guide provides a comprehensive overview of the putative mechanisms of action of 2-(Methylsulfonyl)benzylamine, drawing on existing literature for benzylamine and sulfonamide derivatives to build a scientifically grounded hypothesis.

Putative Mechanisms of Action

The unique chemical structure of 2-(Methylsulfonyl)benzylamine allows for several potential modes of interaction with biological systems. Below, we explore the most plausible mechanisms of action, supported by evidence from related compounds.

Immunomodulatory Effects via Inhibition of Interleukin-12 (IL-12) Production

One of the most intriguing potential mechanisms of action for 2-(Methylsulfonyl)benzylamine is its ability to modulate the immune system. It has been described as a transcription factor with inhibitory effects on the immune system, specifically through the inhibition of Interleukin-12 (IL-12) production. IL-12 is a key cytokine in the inflammatory response, and its inhibition is a therapeutic strategy for various autoimmune and inflammatory conditions[1][2][3][4].

The proposed mechanism involves the suppression of signal transduction pathways that lead to the transcription of the genes encoding IL-12. This could have significant implications for the treatment of conditions such as asthma and allergic diseases[5][6][7][8]. The following diagram illustrates the potential signaling pathway targeted by 2-(Methylsulfonyl)benzylamine.

Caption: Putative inhibition of the IL-12 signaling pathway by 2-(Methylsulfonyl)benzylamine.

Enzyme Inhibition

The benzylamine and sulfonamide moieties in 2-(Methylsulfonyl)benzylamine are common pharmacophores in various enzyme inhibitors.

-

Monoamine Oxidase B (MAO-B) Inhibition: Benzylamine derivatives are known inhibitors of MAO-B, an enzyme involved in the metabolism of neurotransmitters[9][10][11]. Inhibition of MAO-B is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.

-

Squalene Epoxidase Inhibition: Both benzylamines and sulfonamides have been shown to inhibit squalene epoxidase, a key enzyme in the biosynthesis of ergosterol in fungi and cholesterol in humans[12][13][14][15][16]. This suggests a potential application of 2-(Methylsulfonyl)benzylamine as an antifungal or cholesterol-lowering agent.

The following table summarizes the inhibitory activities of related compounds.

| Compound Class | Target Enzyme | Biological Effect | Reference |

| Benzylamine Derivatives | Monoamine Oxidase B (MAO-B) | Neuroprotection | [9][10][11] |

| Benzylamine Derivatives | Squalene Epoxidase | Antifungal | [12][13][15][16] |

| Sulfonamide Derivatives | Squalene Epoxidase | Cholesterol Lowering | [14] |

| Benzylamine Derivatives | Complement Factor D | Anti-inflammatory | [17] |

Modulation of Cellular Signaling Pathways

Recent studies have highlighted the role of benzylamine derivatives in modulating key cellular signaling pathways.

-

Wnt/β-catenin Pathway: One study has shown that a benzylamine derivative can act as an activator of the canonical Wnt/β-catenin pathway[18]. This pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is implicated in cancer[19][20][21].

-

Hedgehog Signaling Pathway: A compound containing a benzylsulfonyl group has been found to suppress the Hedgehog signaling pathway, which is aberrantly activated in several cancers[22].

The diagram below illustrates the canonical Wnt/β-catenin signaling pathway, a potential target for 2-(Methylsulfonyl)benzylamine.

Caption: Potential modulation of the Wnt/β-catenin signaling pathway.

Experimental Protocols

To elucidate the precise mechanism of action of 2-(Methylsulfonyl)benzylamine, a series of in vitro and cell-based assays are required.

Protocol 1: IL-12 Production Assay in Macrophages

Objective: To determine if 2-(Methylsulfonyl)benzylamine inhibits IL-12 production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: Culture murine macrophage-like RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of 2-(Methylsulfonyl)benzylamine (e.g., 1, 10, 100 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Measure the concentration of IL-12 p70 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of IL-12 production for each concentration of the compound compared to the LPS-only control.

Protocol 2: MAO-B Inhibition Assay

Objective: To assess the inhibitory activity of 2-(Methylsulfonyl)benzylamine on human MAO-B.

Methodology:

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-B enzyme and its substrate, benzylamine, in a suitable buffer.

-

Inhibitor Preparation: Prepare serial dilutions of 2-(Methylsulfonyl)benzylamine and a known MAO-B inhibitor (e.g., selegiline) as a positive control.

-

Assay Reaction: In a 96-well plate, mix the enzyme, inhibitor (or vehicle), and a peroxidase-coupled detection reagent.

-

Initiation: Initiate the reaction by adding the substrate.

-

Detection: Measure the production of hydrogen peroxide, a byproduct of the MAO-B reaction, using a fluorescent or colorimetric method at multiple time points.

-

Data Analysis: Calculate the IC50 value for 2-(Methylsulfonyl)benzylamine by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 3: Wnt/β-catenin Reporter Gene Assay

Objective: To determine if 2-(Methylsulfonyl)benzylamine modulates the activity of the Wnt/β-catenin signaling pathway.

Methodology:

-

Cell Line: Use a cell line (e.g., HEK293T) stably transfected with a TCF/LEF-responsive luciferase reporter construct (TOP-Flash) and a control reporter with mutated TCF/LEF binding sites (FOP-Flash).

-

Transfection (if necessary): Co-transfect the cells with the reporter plasmids and a Renilla luciferase plasmid for normalization.

-

Treatment: Treat the cells with 2-(Methylsulfonyl)benzylamine at various concentrations, a known Wnt activator (e.g., Wnt3a), and a known inhibitor (e.g., IWR-1).

-

Lysis and Luciferase Assay: After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the TOP-Flash and FOP-Flash luciferase activities to the Renilla luciferase activity. Calculate the fold change in reporter activity for each treatment compared to the vehicle control.

The following diagram illustrates a general workflow for investigating the mechanism of action of a novel compound.

Caption: A generalized experimental workflow for mechanism of action studies.

Conclusion and Future Directions

2-(Methylsulfonyl)benzylamine is a promising research compound with the potential for diverse therapeutic applications. Based on its chemical structure and the known activities of related molecules, its mechanism of action may involve immunomodulation through the inhibition of IL-12 production, direct enzyme inhibition, or the modulation of key cellular signaling pathways such as Wnt/β-catenin.

Further research is necessary to definitively elucidate the primary mechanism of action of 2-(Methylsulfonyl)benzylamine. The experimental protocols outlined in this guide provide a roadmap for these future investigations. A thorough understanding of its molecular targets and pathways will be crucial for its potential development as a novel therapeutic agent.

References

-

Asthma drug found to prevent food allergy reactions in mice - News-Medical.Net. (2025, August 7). Retrieved from [Link]

-

What are IL-12 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]

-

Benzaldehyde suppresses murine allergic asthma and rhinitis - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae - MDPI. (n.d.). Retrieved from [Link]

-

Moringa: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). Retrieved from [Link]

-

1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[(methylamino)carbonyl]hydrazine (VNP40101M): II. Role of O6-alkylguanine-DNA alkyltransferase in cytotoxicity - PubMed. (n.d.). Retrieved from [Link]

-

Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PubMed Central. (2022, November 22). Retrieved from [Link]

-

Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors - PubMed. (2024, October 5). Retrieved from [Link]

-

2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine is an anti-inflammatory TLR-2, -4 and -5 response mediator in human monocytes - PMC - NIH. (n.d.). Retrieved from [Link]

-

The conserved transcription factors, MYB115 and MYB118, control expression of the newly evolved benzoyloxy glucosinolate pathway in Arabidopsis thaliana. (n.d.). Retrieved from [Link]

-

Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PubMed. (n.d.). Retrieved from [Link]

-

A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed. (2024, July 4). Retrieved from [Link]

-

In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics - PubMed. (2023, September 1). Retrieved from [Link]

-

Both Positive and Negative Effects on Immune Responses by Expression of a Second Class II MHC Molecule - PubMed Central. (2015, November 1). Retrieved from [Link]

-

The R2R3-MYB Transcription Factors MYB14 and MYB15 Regulate Stilbene Biosynthesis in Vitis vinifera - PMC - NIH. (n.d.). Retrieved from [Link]

-

Mechanisms of action in antifungal drugs | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

-

Full article: Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - Taylor & Francis Online. (n.d.). Retrieved from [Link]

-

Immune System Therapy Developed by Miller School Researcher Advancing Toward Clinical Trials - InventUM. (2021, March 15). Retrieved from [Link]

-

Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - PMC. (n.d.). Retrieved from [Link]

-

Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Sulfonamide derivatives of benzylamine block cholesterol biosynthesis in HepG2 cells: a new type of potent squalene epoxidase inhibitors - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine- sulfonamide derivatives as selective MAO-B inhibitors - AVESİS. (2020, June 30). Retrieved from [Link]

-

Pharmacological inhibition of IL12β is effective in treating pressure overload-induced cardiac inflammation and heart failure - Frontiers. (2025, August 14). Retrieved from [Link]

-

Overexpression of MusaMYB31, a R2R3 type MYB transcription factor gene indicate its role as a negative regulator of lignin biosynthesis in banana - PMC - NIH. (2017, February 24). Retrieved from [Link]

-

Biologic Therapies for Asthma and Allergic Disease: Past, Present, and Future - MDPI. (n.d.). Retrieved from [Link]

-

Wnt/β-Catenin Signaling Pathway | Overview, Purpose and APC Mutations - YouTube. (2017, December 6). Retrieved from [Link]

-

Inhibition of human benzylamine oxidase (BzAO) by analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. (2025, August 9). Retrieved from [Link]

-

Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics. (n.d.). Retrieved from [Link]

-

The cooperative interaction of two different signaling pathways in response to bufalin induces apoptosis in human leukemia U937 cells - PubMed. (1996, June 14). Retrieved from [Link]

-

Inhibition of interleukin-12 production in mouse macrophages by hydroquinone, a reactive metabolite of benzene, via suppression of nuclear factor-kappaB binding activity - PubMed. (n.d.). Retrieved from [Link]

-

Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - NIH. (n.d.). Retrieved from [Link]

-

Wnt/b-catenin pathway. How to prove its intracellular activation? - ResearchGate. (2021, August 4). Retrieved from [Link]

-

Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - ResearchGate. (2022, November 10). Retrieved from [Link]

-

Positioning anti-IL-12 and anti-IL-23 inhibitors - YouTube. (2019, January 23). Retrieved from [Link]

-

Identification of two transcription factors that work coordinately to regulate early development in Entamoeba - NIH. (2024, November 14). Retrieved from [Link]

-

Progress in small-molecule inhibitors targeting PD-L1 - RSC Publishing. (n.d.). Retrieved from [Link]

-

Inhibition of Interleukin-12 and/or -23 for the Treatment of Inflammatory Bowel Disease - Gastroenterology & Hepatology - Millennium Medical Publishing. (n.d.). Retrieved from [Link]

-

A New Generation of Drugs Targeting PD-1/PD-L1 Takes Shape in Oncology | OncLive. (2020, June 8). Retrieved from [Link]

-

Asthma drug could be used as treatment for food allergies, researchers say - YouTube. (2025, August 22). Retrieved from [Link]

-

Type 2 inflammation and biological therapies in asthma: Targeted medicine taking flight. (2023, June 2). Retrieved from [Link]

Sources

- 1. What are IL-12 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Frontiers | Pharmacological inhibition of IL12β is effective in treating pressure overload-induced cardiac inflammation and heart failure [frontiersin.org]

- 3. m.youtube.com [m.youtube.com]

- 4. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]

- 5. news-medical.net [news-medical.net]

- 6. Benzaldehyde suppresses murine allergic asthma and rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Type 2 inflammation and biological therapies in asthma: Targeted medicine taking flight - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]

- 12. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 14. Sulfonamide derivatives of benzylamine block cholesterol biosynthesis in HepG2 cells: a new type of potent squalene epoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine is an anti-inflammatory TLR-2, -4 and -5 response mediator in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. mdpi.com [mdpi.com]

- 22. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 2-(Methylsulfonyl)benzylamine Derivatives

Abstract

The 2-(methylsulfonyl)benzylamine scaffold represents a promising pharmacophore in modern medicinal chemistry. The potent electron-withdrawing nature of the methylsulfonyl group, combined with the versatile reactivity of the benzylamine moiety, provides a unique platform for the design of novel therapeutic agents. This technical guide offers a comprehensive exploration of the synthesis, biological activities, and mechanistic underpinnings of 2-(methylsulfonyl)benzylamine derivatives. We delve into their potential as anticancer and anti-inflammatory agents, supported by an analysis of their interactions with key signaling pathways such as NF-κB and MAPK. This document is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical, field-proven experimental protocols to guide future research and development in this exciting area.

Introduction: The Emerging Potential of a Privileged Scaffold

The quest for novel chemical entities with enhanced therapeutic efficacy and reduced off-target effects is a central theme in drug discovery. The 2-(methylsulfonyl)benzylamine core has emerged as a structure of significant interest due to its unique electronic and steric properties. The methylsulfonyl group at the ortho position of the benzylamine imparts a distinct conformational rigidity and modulates the pKa of the benzylic amine, influencing its interaction with biological targets. This guide will systematically dissect the multifaceted biological activities associated with derivatives of this core structure, providing a rationale for their continued investigation.

Synthetic Strategies: Accessing the 2-(Methylsulfonyl)benzylamine Core and its Derivatives

The synthesis of 2-(methylsulfonyl)benzylamine and its derivatives can be achieved through several strategic routes, often starting from commercially available 2-chlorotoluene or related precursors. A common approach involves the oxidation of a thioether precursor, which can be readily prepared from the corresponding thiol.

General Synthesis of the 2-(Methylsulfonyl)benzylamine Scaffold

A plausible and efficient synthetic route to the core 2-(methylsulfonyl)benzylamine structure is outlined below. This multi-step synthesis prioritizes the use of readily available starting materials and robust chemical transformations.

Caption: Proposed synthetic pathway to 2-(Methylsulfonyl)benzylamine.

Protocol: Synthesis of N-Substituted 2-(Methylsulfonyl)benzylamine Derivatives

The derivatization of the primary amine of 2-(methylsulfonyl)benzylamine allows for the exploration of a vast chemical space and the fine-tuning of biological activity. A general protocol for N-alkylation or N-acylation is provided below.

Objective: To synthesize a library of N-substituted 2-(methylsulfonyl)benzylamine derivatives for structure-activity relationship (SAR) studies.

Materials:

-

2-(Methylsulfonyl)benzylamine

-

Appropriate alkyl halide or acyl chloride (1.1 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (2.0 equivalents)

-

Magnetic stirrer and heating plate

-

Round-bottom flask with reflux condenser

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(methylsulfonyl)benzylamine (1.0 equivalent) in anhydrous DMF or DCM.

-

Base Addition: Add the base (TEA or K₂CO₃) to the solution and stir for 15 minutes at room temperature to deprotonate the amine.

-

Electrophile Addition: Slowly add the alkyl halide or acyl chloride (1.1 equivalents) to the reaction mixture.

-

Reaction Conditions:

-

For N-alkylation: Stir the reaction at room temperature or heat to 50-80°C, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

For N-acylation: Stir the reaction at 0°C to room temperature, monitoring by TLC.

-

-

Work-up:

-

Once the reaction is complete, quench the reaction with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-substituted derivative.

Self-Validation: The purity and identity of the synthesized compounds should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Activities and Mechanistic Insights

While direct and extensive studies on 2-(methylsulfonyl)benzylamine derivatives are emerging, the broader class of sulfonamides and benzylamines has demonstrated significant therapeutic potential. By drawing parallels from structurally related compounds, we can infer and guide the investigation of the biological activities of this specific class.

Anticancer Activity

Sulfonamide-containing compounds have a well-established history as anticancer agents, with mechanisms including carbonic anhydrase inhibition, cell cycle arrest, and disruption of microtubule polymerization[1]. Benzylamine derivatives have also shown promise in attenuating tumor growth and metastasis[2].

Hypothesized Mechanism of Action:

2-(Methylsulfonyl)benzylamine derivatives are postulated to exert their anticancer effects through the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Caption: Hypothesized inhibition of MAPK and NF-κB pathways.

Supporting Evidence from Related Compounds:

-

Carbonic Anhydrase Inhibition: Many sulfonamide derivatives are known to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors that plays a crucial role in pH regulation and tumor survival[3][4]. The sulfonamide moiety in 2-(methylsulfonyl)benzylamine derivatives could potentially target CA IX.

-

MAPK and NF-κB Pathway Modulation: The MAPK and NF-κB signaling pathways are frequently dysregulated in cancer[5][6]. Benzylideneacetophenone derivatives, which share some structural similarities with benzylamines, have been shown to alleviate arthritic symptoms by modulating the MAPK signaling pathway[7]. Furthermore, various natural and synthetic compounds inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer progression[8].

Quantitative Data from Structurally Related Compounds:

| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |

| Benzenesulfonamide derivatives | MDA-MB-231 (Breast Cancer) | 1.52 - 6.31 | [3] |

| Benzenesulfonamide derivatives | MCF-7 (Breast Cancer) | 3.63 - 4.58 | [3] |

| Benzoxazole clubbed 2-pyrrolidinones | SNB-75 (CNS Cancer) | %GI = 31.88 - 35.49 | [9] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. The NF-κB and MAPK signaling pathways are central to the inflammatory response.

Hypothesized Mechanism of Action:

2-(Methylsulfonyl)benzylamine derivatives are proposed to exert anti-inflammatory effects by inhibiting key kinases in the NF-κB and MAPK pathways, such as IKK and p38 MAPK. This inhibition would lead to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

Supporting Evidence from Related Compounds:

-

N-benzyl-N-methyldecan-1-amine and its derivatives have been shown to mitigate colitis and rheumatoid arthritis by downregulating the JNK/p38MAPK and NF-κB inflammatory signaling pathways[10].

-

Benzimidazole derivatives, which can be considered bioisosteres of benzylamines in certain contexts, have demonstrated significant anti-inflammatory activity[11][12].

-

Silymarin, a natural product, has been shown to inhibit LPS-induced morphological changes in macrophages by blocking the NF-κB pathway[8].

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of 2-(methylsulfonyl)benzylamine derivatives, a series of well-established in vitro assays are recommended.

Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of 2-(methylsulfonyl)benzylamine derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MCF-7, HepG2) and a non-cancerous cell line (e.g., MCF-10A) for selectivity assessment.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

2-(Methylsulfonyl)benzylamine derivatives dissolved in DMSO (stock solutions).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator[13].

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT assay.

Protocol: Western Blot Analysis of Signaling Pathway Modulation

Objective: To investigate the effect of 2-(methylsulfonyl)benzylamine derivatives on the phosphorylation status of key proteins in the MAPK and NF-κB pathways.

Materials:

-

Cell lysates from cells treated with the test compounds.

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and PVDF membrane.